3-Bromo-2-chloro-5-ethylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-chloro-5-ethylbenzaldehyde: is an organic compound with the molecular formula C9H8BrClO and a molecular weight of 247.52 g/mol . This compound is a derivative of benzaldehyde, featuring bromine, chlorine, and ethyl substituents on the benzene ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-ethylbenzaldehyde can be achieved through several methods. One common approach involves the bromination and chlorination of 5-ethylbenzaldehyde. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-chloro-5-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: 3-Bromo-2-chloro-5-ethylbenzoic acid.
Reduction: 3-Bromo-2-chloro-5-ethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-chloro-5-ethylbenzaldehyde has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-Bromo-2-chloro-5-ethylbenzaldehyde depends on its specific application and the target molecule it interacts withThe bromine and chlorine substituents can also influence the reactivity and selectivity of the compound in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-ethylbenzaldehyde: Similar structure but lacks the chlorine substituent.
2-Chloro-5-ethylbenzaldehyde: Similar structure but lacks the bromine substituent.
3-Bromo-2-chlorobenzaldehyde: Similar structure but lacks the ethyl substituent.
Uniqueness: 3-Bromo-2-chloro-5-ethylbenzaldehyde is unique due to the presence of both bromine and chlorine substituents along with the ethyl group on the benzene ring. This combination of substituents can lead to distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and research .
Eigenschaften
Molekularformel |
C9H8BrClO |
---|---|
Molekulargewicht |
247.51 g/mol |
IUPAC-Name |
3-bromo-2-chloro-5-ethylbenzaldehyde |
InChI |
InChI=1S/C9H8BrClO/c1-2-6-3-7(5-12)9(11)8(10)4-6/h3-5H,2H2,1H3 |
InChI-Schlüssel |
XTLVCZQGPQQKAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1)Br)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.